molecular formula C11H10N2OS B2370995 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone

Cat. No. B2370995
M. Wt: 218.28 g/mol
InChI Key: CCNGLMLECVWYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone is a compound with the molecular weight of 219.29 . Its IUPAC name is 1-(4-methyl-2-(pyridin-4-yl)-1H-1lambda3-thiazol-5-yl)ethan-1-one .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of thiazolyl pyridines linked with thiophene moiety via hydrazone group was prepared by one-pot multi-component reaction .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3087 cm^-1 (C–H aromatic), 2963, 2893 cm^-1 (C–H), 1706 cm^-1 (C=O), 1617 cm^-1 (C=C) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 230–232 °C . The compound is also predicted to have a density of 1.297 g/cm3 .

Scientific Research Applications

Antiviral Activity

1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone and its derivatives have been studied for their antiviral properties. A study by Attaby et al. (2006) explored the synthesis of various heterocyclic compounds using this molecule as a starting material, revealing antiviral activities against HSV1 and HAV-MBB, highlighting its potential in developing antiviral drugs (Attaby et al., 2006).

Antimicrobial and Antibacterial Activities

Research by Nural et al. (2018) and others has shown that derivatives of this compound exhibit antimicrobial properties. Nural et al. synthesized polysubstituted derivatives and found them effective against various bacterial and fungal strains, including M. tuberculosis (Nural et al., 2018).

Anti-Cancer Properties

A study by Mahmoud et al. (2021) investigated the use of this compound in synthesizing thiazole derivatives as potential anti-breast cancer agents. They found promising activities against MCF-7 tumor cells, suggesting its utility in cancer research (Mahmoud et al., 2021).

Antifungal Activity

The compound and its derivatives also demonstrate antifungal activity. Mamolo et al. (2003) synthesized derivatives showing moderate activity against various strains of Candida, indicating its potential in antifungal drug development (Mamolo et al., 2003).

Antimalarial Activity

In the field of antimalarial research, Makam et al. (2014) explored 2-(2-hydrazinyl)thiazole derivatives of this compound, finding significant inhibitory effects against Plasmodium falciparum, which causes malaria (Makam et al., 2014).

Safety and Hazards

The safety information available for this compound indicates that it has a GHS07 signal word of “Warning” with hazard statements H302, H312, H332 .

Future Directions

The future directions for this compound could involve further exploration of its potential anticancer activities, as suggested by studies on similar compounds . Additionally, the development of novel drugs that overcome antimicrobial resistance problems is a potential future direction .

properties

IUPAC Name

1-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-5-3-4-6-12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNGLMLECVWYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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